3-Methyl-1H-indazole-4-boronic acid
Overview
Description
3-Methyl-1H-indazole-4-boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O2. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in various cellular processes, including cell cycle regulation and volume control .
Mode of Action
Boronic acids, in general, are known for their role in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by a palladium(0) complex . The process involves oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which boronic acids like 3-Methyl-1H-indazole-4-boronic acid participate, is a key biochemical pathway . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
Indazole derivatives have been reported to exhibit various biologically vital properties, including antitumor activity . For instance, some indazole derivatives have shown inhibitory effects against Hep-G2 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-indazole-4-boronic acid typically involves the reaction of 1-methyl-1H-indazole with triphenylborane in a Grignard reaction . The process involves the following steps:
Preparation of Grignard Reagent: React magnesium turnings with an alkyl halide in anhydrous ether to form the Grignard reagent.
Reaction with Triphenylborane: The Grignard reagent is then reacted with triphenylborane to form the boronic acid derivative.
Purification: The product is purified through recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-indazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane or boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of borane or boronate ester.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
3-Methyl-1H-indazole-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed reactions, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to its boronic acid moiety.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole-4-boronic acid: Similar structure but lacks the methyl group at the 3-position.
1H-Indazole-5-boronic acid: Different substitution pattern on the indazole ring.
1-Methyl-1H-pyrazole-4-boronic acid: Contains a pyrazole ring instead of an indazole ring.
Uniqueness
3-Methyl-1H-indazole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position enhances its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(3-methyl-2H-indazol-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-8-6(9(12)13)3-2-4-7(8)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVMIYRNCHTCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=NNC(=C12)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.